molecular formula C18H33NO6 B1250349 Broussonetine G CAS No. 198953-21-8

Broussonetine G

Cat. No. B1250349
CAS RN: 198953-21-8
M. Wt: 359.5 g/mol
InChI Key: DCEQEWFABGFSHE-KZZQWINHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Broussonetine G is a natural product found in Broussonetia kazinoki with data available.

Scientific Research Applications

Biosynthesis and Structural Analysis

  • Biosynthesis Origins : Broussonetines, including Broussonetine G, are biosynthesized similarly to sphingosine and phytosphingosine. This conclusion is based on feeding experiments using [1-13C]glucose and 13C-NMR spectroscopic studies (Shibano et al., 2001).
  • Structural Identification : Broussonetine G was identified and its structure elucidated through spectroscopic methods, confirming its role as a glycosidase inhibitor (Shibano et al., 1999).

Glycosidase Inhibition and Synthesis

  • Synthesis and Inhibition Properties : The total synthesis of Broussonetine G was achieved, and it was found to be a potent inhibitor of β-glucosidase and α-glucosidase. This synthesis pathway offers insights into developing similar compounds for potential therapeutic applications (Zhao et al., 2013).
  • Glycosidase Inhibition Studies : Broussonetine G demonstrates potent inhibitory effects on glycosidases like β-glucosidase, β-galactosidase, and β-mannosidase. This property is significant for exploring therapeutic potentials in metabolic disorders (Shibano et al., 1999).

Variants and Analogs

  • Analog Synthesis : The synthesis of analogs of Broussonetine G has been explored to understand the structure-activity relationship. These studies are crucial for developing more effective glycosidase inhibitors (Song et al., 2016).
  • Additional Variants : Research has also focused on other broussonetines, revealing a range of glycosidase inhibitory activities. These studies contribute to a broader understanding of the broussonetine family and their potential applications (Shibano et al., 2002).

Potential Therapeutic Applications

  • Therapeutic Insight : The inhibition of glycosidases by Broussonetine G suggests its potential in treating diseases associated with carbohydrate metabolism or storage (Shibano et al., 1997).
  • Anticancer Potential : Some studies on related compounds from Broussonetia species indicate potential anticancer effects, providing a basis for further exploration of Broussonetine G in this context (Park et al., 2018).

properties

CAS RN

198953-21-8

Product Name

Broussonetine G

Molecular Formula

C18H33NO6

Molecular Weight

359.5 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[5-(1,6-dioxaspiro[4.5]decan-7-yl)-1-hydroxypentyl]-5-(hydroxymethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C18H33NO6/c20-11-13-16(22)17(23)15(19-13)14(21)7-2-1-5-12-6-3-8-18(25-12)9-4-10-24-18/h12-17,19-23H,1-11H2/t12?,13-,14?,15-,16-,17-,18?/m1/s1

InChI Key

DCEQEWFABGFSHE-KZZQWINHSA-N

Isomeric SMILES

C1CC(OC2(C1)CCCO2)CCCCC([C@@H]3[C@H]([C@@H]([C@H](N3)CO)O)O)O

SMILES

C1CC(OC2(C1)CCCO2)CCCCC(C3C(C(C(N3)CO)O)O)O

Canonical SMILES

C1CC(OC2(C1)CCCO2)CCCCC(C3C(C(C(N3)CO)O)O)O

synonyms

broussonetine G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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